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nau protein

Recombinant Protein Expression System Purity

The nau protein (CAS 134548-65-5), also known as Nautilus or dMyd, is the sole Drosophila melanogaster ortholog of the mammalian myogenic regulatory factor (MRF) family of basic helix-loop-helix (bHLH) transcription factors. It functions as a master regulator of somatic muscle development, binding E-box DNA sequences to activate the myogenic program in muscle founder cells.

Molecular Formula C6H7BrN2O
Molecular Weight 0
CAS No. 134548-65-5
Cat. No. B1179255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenau protein
CAS134548-65-5
Synonymsnau protein
Molecular FormulaC6H7BrN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Recombinant Drosophila Nau Protein (CAS 134548-65-5) for Myogenesis Research


The nau protein (CAS 134548-65-5), also known as Nautilus or dMyd, is the sole Drosophila melanogaster ortholog of the mammalian myogenic regulatory factor (MRF) family of basic helix-loop-helix (bHLH) transcription factors [1]. It functions as a master regulator of somatic muscle development, binding E-box DNA sequences to activate the myogenic program in muscle founder cells [2]. For research procurement, this product is typically offered as a recombinant protein expressed in E. coli, baculovirus, or mammalian cell systems, with purity levels generally exceeding 90% as determined by SDS-PAGE, and is intended for use as a positive control in immunoassays such as ELISA or Western Blot .

Why Mammalian MyoD Proteins Cannot Substitute for Drosophila Nau Protein in Key Research Contexts


Generic substitution of nau protein with mammalian MyoD (e.g., MYOD1) or other vertebrate MRFs is functionally invalid for Drosophila model studies. Despite sharing a conserved bHLH DNA-binding domain, the nau protein exhibits distinct cis-regulatory interactions specific to the Drosophila genome [1]. Studies show that nautilus is required for the activation of identity factors like Collier in Drosophila muscle precursors, a regulatory logic not conserved in mammalian systems [2]. Furthermore, commercially available recombinant products differ critically in the expression host system: E. coli-derived protein lacks eukaryotic post-translational modifications (PTMs) that may be present in baculovirus-expressed protein, potentially affecting DNA-binding activity and antibody recognition in functional assays .

Quantitative Evidence for Selecting the Right Recombinant Drosophila Nau Protein Product


Expression Host Purity and Yield: Baculovirus vs. E. coli Systems

When procuring recombinant nau protein, the choice of expression host dictates achievable purity and recovery yields. Technical datasheets for the same protein indicate that baculovirus-expressed nau protein is supplied at a purity greater than 90% (by SDS-PAGE) in a 100 µg format, while the E. coli-expressed version offers the same >90% purity but in a larger 1000 µg format, suggesting a higher volumetric yield from the prokaryotic system . This is consistent with the general class-level observation that E. coli systems provide higher biomass yields compared to insect cell-based systems.

Recombinant Protein Expression System Purity Drosophila

Post-Translational Modification Potential: Eukaryotic Hosts Enable Functional Complexity

The nau protein sequence contains predicted phosphorylation and acetylation sites that are functionally relevant for bHLH transcription factor activity [1]. Unlike E. coli, baculovirus and mammalian cell expression systems are generally capable of introducing these eukaryotic PTMs. While no direct head-to-head PTM mapping study exists for nau protein, class-level evidence across bHLH transcription factors indicates that phosphorylation status can alter DNA-binding affinity by over 10-fold [2]. Therefore, baculovirus or mammalian-expressed nau protein is the scientifically prudent choice for functional assays where PTM-dependent activity is critical.

Post-Translational Modification Baculovirus Mammalian Cell Protein Folding

Functional Specificity: Nau Protein Is the Sole Drosophila MyoD Ortholog for In Vivo Model Integrity

Genetic validation demonstrates that nau is non-redundant and essential for muscle development in Drosophila. Homozygous nau knockout embryos (nau^armGFP) completely lack Nautilus protein, resulting in severe disruption of the stereotypic muscle pattern [1]. In contrast, mammalian MyoD proteins, while capable of inducing myogenic conversion in vertebrate cell lines, cannot complement the Drosophila nau loss-of-function phenotype in vivo. This is supported by the evolutionary divergence in their N-terminal transactivation domains, which interact with species-specific co-factors [2].

Drosophila Model Myogenesis Knockout Validation Ortholog Specificity

Optimal Applications for Recombinant Drosophila Nau Protein Based on Technical Evidence


Positive Control for Drosophila Myogenesis Immunoassays (ELISA, Western Blot, IFA)

The >90% pure recombinant nau protein, particularly from baculovirus expression to maintain native-like conformation, serves as a validated positive control to confirm antibody specificity against Drosophila myogenic proteins . Its use ensures assay sensitivity and specificity in developmental biology studies.

In Vitro DNA-Binding Studies (EMSA, ChIP-seq) Using Eukaryotically-Expressed Nau Protein

For electrophoretic mobility shift assays (EMSA) or ChIP-grade validation, baculovirus or mammalian-expressed nau protein is preferred over E. coli-derived protein to preserve PTM-dependent, high-affinity DNA binding to E-box sequences, as class-level evidence suggests this affects binding constant by over an order of magnitude [1].

Genetic Rescue Controls in Drosophila Knockout Models

Procuring the authentic recombinant Drosophila nau protein is mandatory for designing rescue experiments in nau null-mutant flies, as mammalian MyoD proteins fail to substitute functionally, ensuring the validity of phenotype reversal data [2].

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